The synthesis of [5-(2-Pyridinyl)-2-Thienyl]Methanol can be approached through various methods, often involving the reaction of appropriate thiophene derivatives with pyridine-based reagents. One common method includes:
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis. For instance, reactions are often conducted at elevated temperatures (e.g., 60-80 °C) to facilitate the formation of the desired product while minimizing side reactions .
The molecular structure of [5-(2-Pyridinyl)-2-Thienyl]Methanol features:
The InChI code for this compound is InChI=1S/C10H9NOS/c12-10-7-8(11-9(10)6-4-3-5-10)1-2/h3-7,12H,1-2H2, which provides a standard representation of its structure. The compound exhibits a planar configuration due to the conjugation between the aromatic systems, which enhances its stability and reactivity  .
[5-(2-Pyridinyl)-2-Thienyl]Methanol can participate in various chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .
The mechanism of action for [5-(2-Pyridinyl)-2-Thienyl]Methanol primarily involves its interaction with biological targets, potentially acting as an enzyme inhibitor or modulator. The presence of both the pyridine and thiophene rings allows for effective binding to active sites on proteins or enzymes due to π-π stacking interactions and hydrogen bonding capabilities.
For example, studies suggest that compounds with similar structures may inhibit certain kinases involved in cancer pathways, leading to reduced cell proliferation. Quantitative structure-activity relationship (QSAR) models have been employed to predict its efficacy based on structural features .
The physical and chemical properties of [5-(2-Pyridinyl)-2-Thienyl]Methanol include:
Additional properties such as logP (partition coefficient) indicate its potential lipophilicity, which is crucial for biological activity .
[5-(2-Pyridinyl)-2-Thienyl]Methanol has several scientific applications:
Research continues into optimizing its synthesis and exploring its full range of biological activities and applications .
[5-(2-Pyridinyl)-2-thienyl]methanol (CAS: 197899-76-6) is systematically named according to IUPAC conventions as a bhieterocyclic compound comprising thiophene and pyridine rings linked via C–C bonds. The parent structure is thiophene, with a hydroxymethyl (–CH2OH) substituent at the 2-position and a pyridin-2-yl group at the 5-position. Its molecular formula is C10H9NOS, with an average molecular mass of 191.25 g/mol [1] [9]. The compound belongs to the class of thiophene-pyridine hybrids, characterized by conjugated electron systems that influence its photophysical and electronic behavior.
Synonymy and Registry Identifiers:Table 1: Nomenclature and Identifiers
| Type | Identifier | 
|---|---|
| IUPAC Name | [5-(2-Pyridinyl)-2-thienyl]methanol | 
| CAS Registry | 197899-76-6 | 
| ChemSpider ID | 2056523 | 
| PubChem CID | 2776202 | 
| Common Synonyms | (5-(Pyridin-2-yl)thiophen-2-yl)methanol; 2-(Hydroxymethyl)-5-(pyridin-2-yl)thiophene | 
Limited single-crystal X-ray diffraction data exists for this specific compound, but its hybrid structure suggests potential for planar or near-planar conformations due to π-conjugation between the thiophene and pyridine rings. The melting point is reported at 86°C, with a predicted density of 1.264 g/cm³ [6]. The hydroxymethyl group introduces stereochemical flexibility, allowing rotation about the C–C bond, which may influence solid-state packing via hydrogen bonding. Intermolecular interactions likely involve:
Table 2: Experimental Physicochemical Properties
| Property | Value | Conditions | 
|---|---|---|
| Melting Point | 86°C | Solid state | 
| Boiling Point | 343°C (predicted) | — | 
| Density | 1.264 g/cm³ (predicted) | — | 
| pKa | 13.55 (predicted) | Hydroxyl group | 
The electronic structure features a donor-acceptor system: the electron-rich thiophene (donor) and electron-deficient pyridine (acceptor) create a polarized π-system. Key quantum chemical parameters include:
Table 3: Calculated Reactivity Descriptors
| Site | f+ (Electrophilic) | f− (Nucleophilic) | 
|---|---|---|
| Pyridine N | Low | High | 
| C3/C4 (Thiophene) | Moderate | Moderate | 
| Hydroxymethyl C | High | Low | 
Thiophene-pyridine hybrids exhibit tunable optoelectronic properties governed by substituent effects:
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7